molecular formula C8H7N3OS B11902013 (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol CAS No. 1346687-63-5

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol

Cat. No.: B11902013
CAS No.: 1346687-63-5
M. Wt: 193.23 g/mol
InChI Key: AGZSURYMZFVYPU-UHFFFAOYSA-N
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Description

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol: is a heterocyclic compound that contains both a thiadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the nitro groups on the thiadiazole ring to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application, but often include disruption of normal cellular processes or signaling pathways.

Comparison with Similar Compounds

    (5-(1,3,4-Thiadiazol-2-yl)pyridine: Similar structure but lacks the methanol group.

    (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)amine: Similar structure but contains an amine group instead of methanol.

Uniqueness: The presence of the methanol group in (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol provides unique reactivity and potential for further functionalization compared to its analogs. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

CAS No.

1346687-63-5

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2

InChI Key

AGZSURYMZFVYPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=NN=CS2)CO

Origin of Product

United States

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